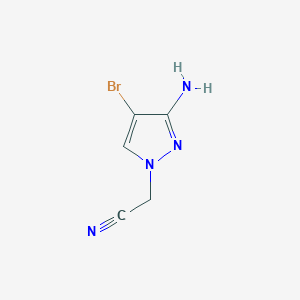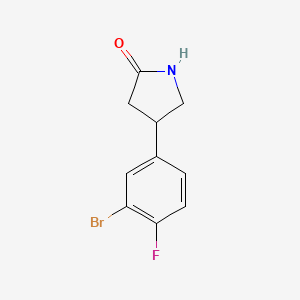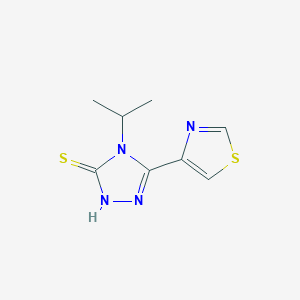
1-(1-Aminocyclopropyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminocyclopropyl)but-3-en-2-one is a chemical compound with the molecular formula C7H11NO It is characterized by the presence of an aminocyclopropyl group attached to a butenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)but-3-en-2-one can be achieved through several methods. One common approach involves the catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters with indoles . This method utilizes catalytic amounts of triethylsilyl triimide to convert tosyl-protected aminocyclopropyl esters into cycloadducts with high yields and diastereomeric ratios.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(1-Aminocyclopropyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(1-Aminocyclopropyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(1-Aminocyclopropyl)but-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. For example, it may interact with aminocyclopropane-1-carboxylate deaminase, leading to the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .
類似化合物との比較
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A disubstituted cyclic alpha-amino acid with a cyclopropane ring fused to the alpha carbon of the amino acid.
1-Aminocyclopropylphosphonate: An organic phosphonic acid with a cyclopropane ring and an amino group.
Uniqueness
1-(1-Aminocyclopropyl)but-3-en-2-one is unique due to its specific structural arrangement, which combines an aminocyclopropyl group with a butenone moiety
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
1-(1-aminocyclopropyl)but-3-en-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)5-7(8)3-4-7/h2H,1,3-5,8H2 |
InChIキー |
ONTRUKLPIHZVSZ-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)CC1(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)
